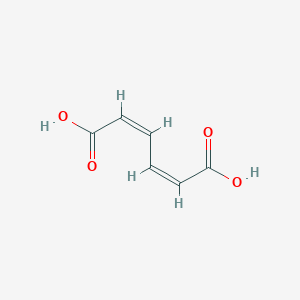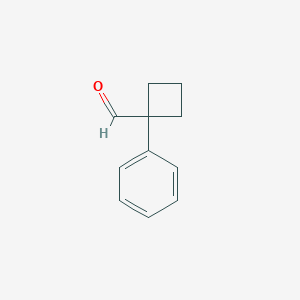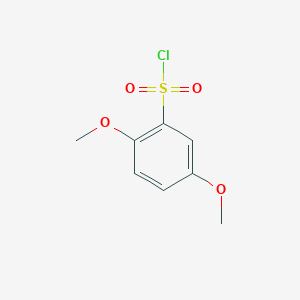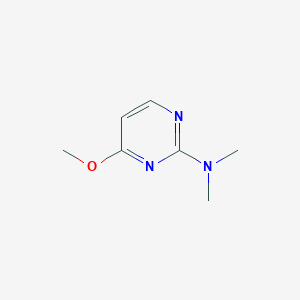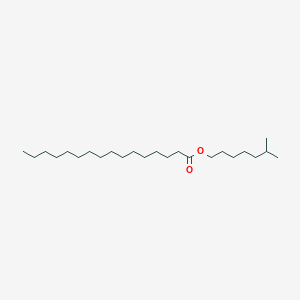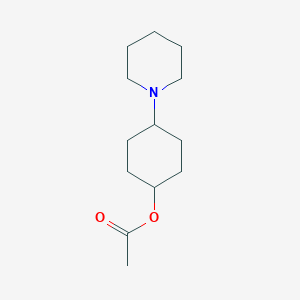
4-Piperidinocyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinocyclohexyl acetate, also known as PCCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. PCCA is a cyclohexyl derivative of piperidine, and its chemical structure is C12H21NO2. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 4-Piperidinocyclohexyl acetate is not fully understood, but it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor in the brain. 4-Piperidinocyclohexyl acetate has been shown to have a high affinity for the NMDA receptor, and it may act as a partial agonist or antagonist of this receptor. The NMDA receptor is involved in various physiological processes, including learning and memory, and it has been implicated in the pathogenesis of various neurological disorders.
Effets Biochimiques Et Physiologiques
4-Piperidinocyclohexyl acetate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. 4-Piperidinocyclohexyl acetate has also been shown to have neuroprotective effects, and it may protect against oxidative stress and inflammation in the brain. In addition, 4-Piperidinocyclohexyl acetate has been shown to have analgesic and anticonvulsant effects, and it may have potential applications in the treatment of pain and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-Piperidinocyclohexyl acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-Piperidinocyclohexyl acetate is also relatively easy to synthesize using various methods. However, 4-Piperidinocyclohexyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the study of 4-Piperidinocyclohexyl acetate, including the investigation of its potential applications in the treatment of various neurological and psychiatric disorders, the development of new synthetic methods for 4-Piperidinocyclohexyl acetate, and the study of its mechanism of action using advanced techniques, such as X-ray crystallography and molecular modeling. In addition, the study of 4-Piperidinocyclohexyl acetate may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Méthodes De Synthèse
4-Piperidinocyclohexyl acetate can be synthesized using various methods, including the reaction of cyclohexanone with piperidine in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of cyclohexanone with piperidine in the presence of acetic acid and acetic anhydride. The yield of 4-Piperidinocyclohexyl acetate using these methods ranges from 50-70%.
Applications De Recherche Scientifique
4-Piperidinocyclohexyl acetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-Piperidinocyclohexyl acetate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In organic synthesis, 4-Piperidinocyclohexyl acetate has been used as a reagent for the synthesis of various compounds. In material science, 4-Piperidinocyclohexyl acetate has been studied for its potential applications in the development of new materials with unique properties.
Propriétés
Numéro CAS |
1531-94-8 |
|---|---|
Nom du produit |
4-Piperidinocyclohexyl acetate |
Formule moléculaire |
C13H23NO2 |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) acetate |
InChI |
InChI=1S/C13H23NO2/c1-11(15)16-13-7-5-12(6-8-13)14-9-3-2-4-10-14/h12-13H,2-10H2,1H3 |
Clé InChI |
HCDGMLMWTNNERJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
SMILES canonique |
CC(=O)OC1CCC(CC1)N2CCCCC2 |
Autres numéros CAS |
1531-94-8 |
Synonymes |
4-Piperidinocyclohexyl=acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




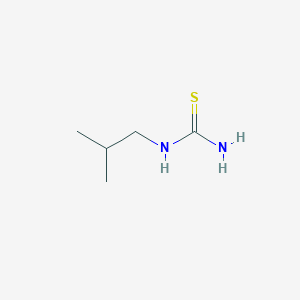
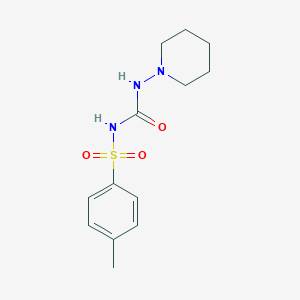
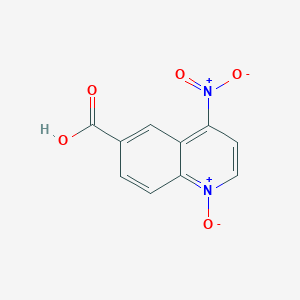
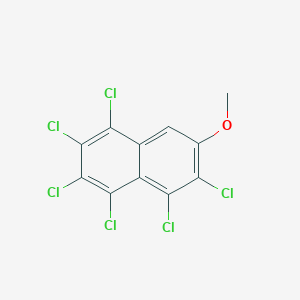
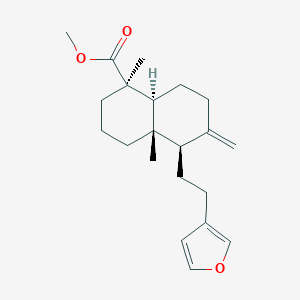
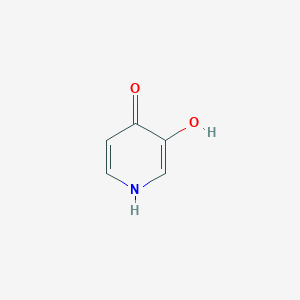
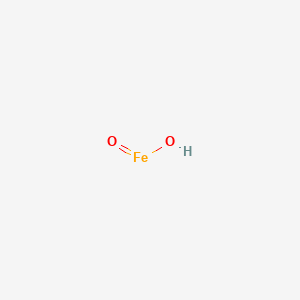
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
